molecular formula C13H19NO2 B4951157 N-(2-methoxyethyl)-4-phenylbutanamide

N-(2-methoxyethyl)-4-phenylbutanamide

Cat. No.: B4951157
M. Wt: 221.29 g/mol
InChI Key: AQFJXZJSOIFZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-phenylbutanamide: is an organic compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with a methoxyethyl substituent on the nitrogen atom

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-11-10-14-13(15)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFJXZJSOIFZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for reagent addition and product separation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or thiols can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: 4-phenylbutanoic acid.

    Reduction: N-(2-hydroxyethyl)-4-phenylbutanamide.

    Substitution: N-(2-iodoethyl)-4-phenylbutanamide.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of amides in biological systems.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for polymerization reactions that yield materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of an enzyme. This interaction can inhibit or modulate the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • N-(2-ethoxyethyl)-4-phenylbutanamide

Comparison: N-(2-methoxyethyl)-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-(2-methoxyethyl)-p-nitroaniline, it lacks the nitro group, making it less reactive in certain types of reactions. The presence of the phenyl group in this compound also contributes to its stability and potential for use in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-4-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.